

# Comparative Guide to SR-3737: Target Engagement Verification

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Compound of Interest		
Compound Name:	SR-3737	
Cat. No.:	B1682622	Get Quote

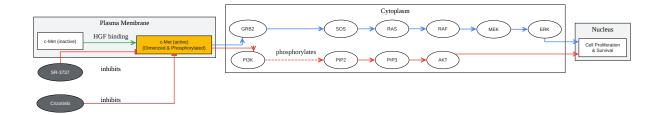
This guide provides a comparative analysis of the novel c-Met inhibitor, **SR-3737**, alongside the established therapeutic agent, Crizotinib. The focus is on the verification of target engagement using cellular and biochemical assays.

#### Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase, upon activation by its ligand, Hepatocyte Growth Factor (HGF), instigates a signaling cascade that promotes cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in various cancers, making c-Met a prime therapeutic target. Both **SR-3737** and Crizotinib are designed to inhibit the kinase activity of c-Met, thereby abrogating its downstream signaling. Verifying that these compounds directly bind to and inhibit c-Met within a cellular context is a critical step in their preclinical development.

Below is a diagram illustrating the HGF/c-Met signaling pathway.





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Caption: HGF/c-Met signaling pathway and points of inhibition by SR-3737 and Crizotinib.

### **Quantitative Comparison of c-Met Inhibitors**

The following table summarizes the in vitro and cellular activities of **SR-3737** and Crizotinib against c-Met.

Parameter	SR-3737 (Hypothetical Data)	Crizotinib (Literature Data)	Assay Type
Biochemical IC50	4.2 nM	4.0 nM	Kinase Activity Assay
Cellular IC50 (p-c- Met)	15.8 nM	20.0 nM	Western Blot
Cellular Thermal Shift (Tagg)	+ 5.2 °C	+ 4.8 °C	CETSA
Dissociation Constant (Kd)	2.1 nM	2.5 nM	Surface Plasmon Resonance

## **Experimental Protocols**





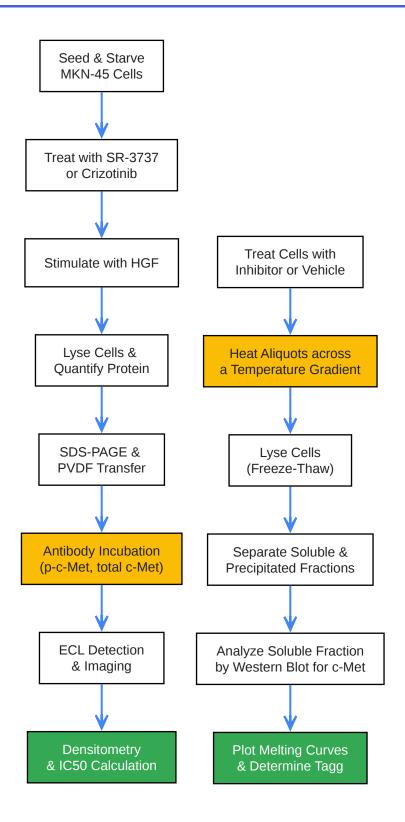
### Western Blot for Phospho-c-Met (p-c-Met)

This assay directly measures the inhibition of c-Met autophosphorylation in a cellular context, providing evidence of target engagement.

#### Protocol:

- Cell Culture and Treatment: Seed MKN-45 gastric cancer cells (which overexpress c-Met) in
  6-well plates and grow to 80% confluency. Serum-starve the cells for 12 hours.
- Inhibitor Incubation: Treat cells with a dose range of SR-3737 or Crizotinib (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
- HGF Stimulation: Stimulate the cells with 50 ng/mL of HGF for 15 minutes to induce c-Met phosphorylation.
- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: Separate 20 μg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met overnight at 4°C.
- Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Densitometry is used to quantify band intensity.





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